4-Chloro-3-(trifluoromethyl)benzoyl chloride
Description
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-1-4(7(10)14)3-5(6)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPJRBXAGAUQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395218 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-55-3 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalysis
The process employs hydrogen fluoride (HF) as the fluorinating agent and antimony pentachloride (SbCl₅) as a halogen transfer catalyst. The catalytic role of SbCl₅ involves facilitating the stepwise substitution of chlorine atoms in the trichloromethyl group (-CCl₃) to produce -CF₃. The general reaction proceeds as:
where R represents the 4-chloro-3-substituted benzoyl chloride backbone.
Industrial-Scale Reaction Conditions
Key parameters for maximizing yield and selectivity include:
| Parameter | Optimal Range | Catalyst Loading (SbCl₅) | HF Stoichiometry |
|---|---|---|---|
| Temperature | 50–80°C | 0.1–3 wt% | 3–4 mol equivalents |
| Pressure | Atmospheric | ||
| Reaction Time | 2–4 hours |
In a representative example, 4-chloro-3-(trichloromethyl)benzoyl chloride reacts with HF at 65–70°C under SbCl₅ catalysis (1 wt%), achieving >85% conversion to the target compound. Post-reaction distillation isolates the product at 95% purity, with residual byproducts (e.g., fluorochloromethyl intermediates) minimized through temperature control.
Chlorination of 4-Chloro-3-(trifluoromethyl)benzoic Acid
While fluorination dominates industrial production, laboratory-scale synthesis often begins with chlorination of the corresponding benzoic acid. Although excluded sources (e.g., BenchChem) describe this method, its principles align with established acyl chloride synthesis:
Reagent Selection and Reaction Dynamics
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard chlorinating agents. The reaction mechanism proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by chlorine:
For 4-chloro-3-(trifluoromethyl)benzoic acid, excess SOCl₂ ensures complete conversion under reflux conditions (70–80°C) in inert solvents (e.g., dichloromethane).
Challenges and Mitigation Strategies
-
Moisture Sensitivity : Residual water hydrolyzes the acyl chloride back to the acid. Anhydrous conditions and molecular sieves are critical.
-
Byproduct Management : Gaseous SO₂ and HCl require scrubbing systems to meet environmental regulations.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Fluorination | 85–90 | 95 | High | Moderate (HF handling) |
| Benzoic Acid Chlorination | 75–80 | 90 | Moderate | Low |
The fluorination route excels in scalability but demands specialized infrastructure for HF handling. Conversely, benzoic acid chlorination suits small-scale applications but faces yield limitations due to equilibrium dynamics.
Industrial Production and Process Optimization
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-3-(trifluoromethyl)benzoic acid and hydrochloric acid.
Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: The reaction is carried out in aqueous or alcoholic solutions under mild conditions.
Coupling Reactions: Reagents include boronic acids or esters, and the reactions are catalyzed by palladium complexes under an inert atmosphere.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Chloro-3-(trifluoromethyl)benzoic Acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)benzoyl chloride is also utilized in the synthesis of agrochemicals, particularly as an intermediate for producing fungicides and herbicides. Its ability to form stable bonds with various functional groups makes it suitable for developing compounds that can effectively target pests while minimizing environmental toxicity.
Example: Triazole Fungicides
One notable application is in the synthesis of triazole fungicides , which are essential for crop protection against fungal diseases. The compound acts as a precursor to key intermediates used in these formulations .
Material Science Applications
In material science, this compound is explored for its potential use in developing advanced materials such as liquid crystals and polymers. The trifluoromethyl group enhances the thermal stability and chemical resistance of materials, making them suitable for high-performance applications.
Case Study: Liquid Crystal Displays (LCDs)
Research has indicated that incorporating fluorinated compounds like this compound into LCDs can improve their electro-optical properties, leading to better performance and energy efficiency .
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify molecular structures.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers
3-Chloro-5-(trifluoromethyl)benzoyl Chloride
- CAS No.: 886496-83-9
- Molecular Formula : C₈H₃Cl₂F₃O
- Key Differences : Chlorine and -CF₃ groups are positioned at C3 and C5, respectively. This isomer’s reactivity may differ due to altered electronic effects and steric hindrance.
- Applications: Limited data on applications; safety data (GHS) is unspecified .
4-Fluoro-3-(trifluoromethyl)benzoyl Chloride
- CAS No.: 189807-21-4 (inferred from related isomers)
- Molecular Formula : C₈H₃ClF₄O
- Molecular Weight : 226.56 g/mol
- Physical Properties : Boiling point = 157°C, density = 1.495 g/cm³ .
- Key Differences : Fluorine replaces chlorine at C4, reducing electron-withdrawing effects compared to the target compound. This may lower reactivity in certain reactions .
Substituent Variants
4-(Trifluoromethyl)benzoyl Chloride
- CAS No.: 329-15-7
- Molecular Formula : C₈H₄ClF₃O
- Molecular Weight : 208.56 g/mol
- Key Differences : Lacks the chlorine substituent, reducing steric and electronic effects.
- Applications : Widely used in organic synthesis, pharmaceuticals, and agrochemicals .
4-Methoxy-3-(trifluoromethyl)benzoyl Chloride
Functional Group Modifications
4-Amino-3-chloro-5-(trifluoromethyl)benzoyl Chloride
- CAS No.: 63498-15-7
- Molecular Formula: C₈H₄Cl₂F₃NO
- This compound is discontinued, suggesting challenges in synthesis or stability .
3-Chloro-4-fluorobenzoyl Chloride
Comparative Data Table
Key Findings
Electronic Effects: Chlorine and -CF₃ groups in the target compound enhance electrophilicity, making it more reactive than methoxy or amino derivatives.
Positional Isomerism : Substituent positions significantly alter steric and electronic properties. For example, 3-Chloro-5-(trifluoromethyl)benzoyl chloride may exhibit reduced reactivity due to meta-substitution .
Applications: The target compound’s high purity (99%) and dual electron-withdrawing groups make it ideal for industrial-scale syntheses, whereas amino or methoxy variants are niche intermediates .
Safety: Limited hazard data for some analogues (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) suggests further studies are needed .
Biological Activity
4-Chloro-3-(trifluoromethyl)benzoyl chloride is an aromatic acyl chloride characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzoyl chloride moiety. Its molecular formula is CHClFO, with a molecular weight of approximately 243.01 g/mol. This compound has garnered attention due to its potential biological activities and applications in organic synthesis.
The compound features:
- Molecular Formula : CHClFO
- Molecular Weight : 243.01 g/mol
- Appearance : Clear brown liquid
- Boiling Point : Approximately 236.3 °C
The trifluoromethyl group (-CF) is known for its strong electron-withdrawing properties, which can enhance the reactivity of the carbonyl group in nucleophilic substitution reactions, making this compound a versatile building block in organic synthesis .
Antitumor Activity
Research indicates that compounds containing the trifluoromethyl group can exhibit significant biological activity, particularly in cancer treatment. For instance, derivatives of this compound have been studied for their ability to inhibit Raf kinase, an enzyme implicated in various cancers. This inhibition may play a crucial role in controlling disorders associated with angiogenesis and hyper-proliferation, such as tumor growth .
Enzyme Inhibition
Studies have shown that compounds similar to this compound can act as dual inhibitors of bacterial topoisomerases, which are essential for bacterial DNA replication. For example, certain derivatives have demonstrated potent antibacterial activity against multidrug-resistant strains of Acinetobacter baumannii and Staphylococcus aureus . This suggests that the compound may have potential applications in developing new antibacterial agents.
Structure-Activity Relationship (SAR)
The inclusion of the -CF group has been linked to enhanced potency in various biological assays. In particular, studies show that compounds with this functional group exhibit improved inhibition of serotonin uptake compared to their non-fluorinated counterparts . This highlights the importance of the trifluoromethyl moiety in enhancing biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | CHFClO | Contains fluorine instead of chlorine |
| 4-Trifluoromethylbenzoyl chloride | CHFClO | Lacks chlorine substitution at the para position |
| 2-Chloro-4-(trifluoromethyl)benzoic acid | CHClFO | Contains carboxylic acid functionality |
This table illustrates the unique structural features of this compound compared to related compounds, emphasizing its specific combination of functional groups that influence its reactivity and potential applications .
Case Studies and Research Findings
- Anticancer Properties : A study explored the synthesis of novel compounds based on this compound and evaluated their efficacy against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting its potential as an anticancer agent .
- Antibacterial Activity : In vivo studies demonstrated that derivatives of this compound exhibited effective antibacterial properties against resistant strains in mouse models, highlighting their therapeutic potential in treating infections caused by resistant bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Chloro-3-(trifluoromethyl)benzoyl chloride with high purity?
- Methodological Answer: The compound is typically synthesized via chlorination of 4-chloro-3-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., reflux at 70–90°C under anhydrous conditions) and stoichiometric excess of chlorinating agents improve yield. Purification involves fractional distillation or recrystallization to achieve ≥98% purity, as confirmed by gas chromatography (GC) or HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer: Key techniques include:
- Mass Spectrometry (MS): Electron ionization (EI-MS) identifies molecular ions (e.g., m/z 243 for [M]⁺) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR detects trifluoromethyl signals (δ ~ -60 ppm), while ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) .
- Infrared (IR) Spectroscopy: Confirms the carbonyl stretch (C=O) at ~1770 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹ .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer: Use fume hoods, nitrile gloves, and splash goggles due to its corrosive nature. Avoid water contact to prevent hydrolysis to benzoic acid derivatives. Store under inert gas (argon) at 2–8°C. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can conflicting data on physical properties (e.g., boiling point, density) be resolved?
- Methodological Answer: Discrepancies often arise from impurities or measurement techniques. For example:
- Boiling Point: Reported values vary (e.g., 90–92°C at 15 mmHg in vs. 157°C in ). Use differential scanning calorimetry (DSC) for precise determination.
- Density: Compare experimental values (1.425 g/cm³ in vs. 1.495 g/cm³ in ) with computational models (e.g., COSMO-RS) to assess accuracy .
Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer: The electron-withdrawing trifluoromethyl and chloro groups activate the carbonyl carbon toward nucleophiles (e.g., amines, alcohols). Kinetic studies using stopped-flow NMR or DFT calculations reveal that reaction rates depend on solvent polarity (e.g., dichloromethane vs. THF) and nucleophile strength (pKa). Side reactions (e.g., hydrolysis) are minimized under anhydrous conditions .
Q. How does the substituent pattern influence electronic properties in coordination chemistry?
- Methodological Answer: The trifluoromethyl group enhances electrophilicity, enabling coordination with transition metals (e.g., Pd, Cu) in catalytic cycles. X-ray crystallography (e.g., ) shows distorted tetrahedral geometry around the carbonyl oxygen. Electrochemical studies (cyclic voltammetry) quantify electron-deficient behavior, useful for designing metal-organic frameworks (MOFs) .
Q. What strategies validate its role as a pharmacophore in drug discovery?
- Methodological Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using software like AutoDock.
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing Cl with F) and assay bioactivity. For example, derivatives in show herbicidal activity via acetolactate synthase inhibition.
- Metabolic Stability: Use LC-MS to track degradation in liver microsome assays .
Data Contradiction Analysis
Q. Why do mass spectra from different sources show varying fragmentation patterns?
- Methodological Answer: Differences arise from ionization methods (EI vs. ESI) and instrument resolution. For example, NIST spectra report dominant fragments at m/z 177 (loss of Cl), while commercial databases highlight m/z 199 (loss of COCl). Cross-validate using high-resolution MS (HRMS) and reference standards .
Tables for Key Data
| Property | Reported Values | Technique | Reference |
|---|---|---|---|
| Molecular Weight | 243.01 g/mol | MS, NMR | |
| Boiling Point | 90–92°C (15 mmHg) | Distillation | |
| Density | 1.425–1.495 g/cm³ | Pycnometry | |
| ¹⁹F NMR Shift | δ -60 to -62 ppm | ¹⁹F NMR |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
